Ahx-FSQn(boro)Bpg Ahx-FSQn(boro)Bpg
Brand Name: Vulcanchem
CAS No.:
VCID: VC14480970
InChI: InChI=1S/C33H55BBrN7O9/c1-2-3-13-23(31(47)42-27(34(50)51)14-10-18-35)39-30(46)24(16-17-28(37)44)40-33(49)26(21-43)41-32(48)25(20-22-11-6-4-7-12-22)38-29(45)15-8-5-9-19-36/h4,6-7,11-12,23-27,43,50-51H,2-3,5,8-10,13-21,36H2,1H3,(H2,37,44)(H,38,45)(H,39,46)(H,40,49)(H,41,48)(H,42,47)/t23-,24-,25-,26-,27+/m0/s1
SMILES:
Molecular Formula: C33H55BBrN7O9
Molecular Weight: 784.5 g/mol

Ahx-FSQn(boro)Bpg

CAS No.:

Cat. No.: VC14480970

Molecular Formula: C33H55BBrN7O9

Molecular Weight: 784.5 g/mol

* For research use only. Not for human or veterinary use.

Ahx-FSQn(boro)Bpg -

Specification

Molecular Formula C33H55BBrN7O9
Molecular Weight 784.5 g/mol
IUPAC Name [(1S)-1-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-bromobutyl]boronic acid
Standard InChI InChI=1S/C33H55BBrN7O9/c1-2-3-13-23(31(47)42-27(34(50)51)14-10-18-35)39-30(46)24(16-17-28(37)44)40-33(49)26(21-43)41-32(48)25(20-22-11-6-4-7-12-22)38-29(45)15-8-5-9-19-36/h4,6-7,11-12,23-27,43,50-51H,2-3,5,8-10,13-21,36H2,1H3,(H2,37,44)(H,38,45)(H,39,46)(H,40,49)(H,41,48)(H,42,47)/t23-,24-,25-,26-,27+/m0/s1
Standard InChI Key AKGOAAVLALZKCN-JSLVBRCRSA-N
Isomeric SMILES B([C@@H](CCCBr)NC(=O)[C@H](CCCC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCCCCN)(O)O
Canonical SMILES B(C(CCCBr)NC(=O)C(CCCC)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)CCCCCN)(O)O

Introduction

Structural Composition and Design Rationale

Molecular Architecture

Ahx-FSQn(boro)Bpg is a tetrapeptide (Phe-Ser-Gln-Bpg) modified with boronic acid at the C-terminal bromopropylglycine (Bpg) and an N-terminal aminohexanoic acid (Ahx) linker. The sequence follows the convention:
Ahx-Phe-Ser-Gln-(boro)Bpg

  • Ahx (6-aminohexanoic acid): A non-natural amino acid serving as a spacer for conjugating radiolabels or chelators .

  • Phe-Ser-Gln: A tripeptide backbone optimized through earlier structure-activity relationship (SAR) studies, with Ser and Gln enhancing PSA binding via polar interactions .

  • (boro)Bpg: A boronic acid analog of 3-bromopropylglycine, where the bromine atom facilitates halogen bonding with PSA’s S1 pocket residues (Ser189, Ser226, Thr190) .

Halogen Bonding and Selectivity

The S1 pocket of PSA exhibits a shallow, polar environment distinct from chymotrypsin’s hydrophobic cavity . Docking studies revealed that Bpg’s bromine forms a halogen bond with the backbone carbonyl of Ser189, while its boronic acid moiety covalently binds the catalytic serine (Ser195) . This dual interaction confers selectivity:
Selectivity Ratio=Ki, ChymotrypsinKi, PSA=580.72 nM72.29 nM=8.03\text{Selectivity Ratio} = \frac{K_{i,\ \text{Chymotrypsin}}}{K_{i,\ \text{PSA}}} = \frac{580.72\ \text{nM}}{72.29\ \text{nM}} = 8.03
In contrast, phenylalanine-based analogs (e.g., Ahx-FSQn(boro)F) show 450-fold greater affinity for chymotrypsin due to steric and electrostatic mismatches in PSA’s S1 pocket .

Synthesis and Characterization

Solid-Phase Peptide Synthesis

The compound was synthesized via Fmoc-based solid-phase methods :

  • Peptide Assembly: Sequential coupling of Fmoc-Gln(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Phe-OH, and Ahx on Rink amide resin.

  • Boronic Acid Incorporation: (1R)-1-amino-4-bromobutan-1-ylboronic acid pinanediol ester was conjugated via amide bond formation.

  • Deprotection: Cleavage from resin using TFA/H₂O/TIPS (95:2.5:2.5) removed side-chain protections, while boronic acid remained pinanediol-protected in some analogs .

Analytical Data

Purification by reverse-phase HPLC yielded >95% purity, with mass spectrometry confirming molecular ions (Table 1) :

InhibitorRetention Time (min)[M+H]⁺ (m/z)
Ahx-FSQn(boro)Bpg22.9786.5
Ahx-FSQn(boro-Pin)Bpg30.2917.9

Biological Evaluation

In Vitro Inhibition Kinetics

PSA inhibition was measured using fluorogenic substrates (e.g., Mu-Phe-Ser-Arg-AMC), with Kᵢ values determined via Dixon plots (Table 2) :

InhibitorKᵢ (PSA, nM)Kᵢ (Chymotrypsin, nM)Selectivity Ratio
Ahx-FSQn(boro)Bpg72.29580.728.03
Ahx-FSQn(boro)F61.480.1350.002

The boronic acid moiety enhanced potency 10-fold compared to aldehyde-based inhibitors (e.g., SSKLQ-CHO, Kᵢ = 45 µM) .

In Vivo Pharmacokinetics and Biodistribution

Serum Stability

Despite Ahx’s hydrophobicity, the inhibitor exhibited a short half-life (t₁/₂ = 12 min) in murine models due to rapid renal clearance . Pinanediol-protected analogs (e.g., Ahx-FSQn(boro-Pin)Bpg) prolonged t₁/₂ to 45 min but compromised PSA affinity (Kᵢ = 73.33 nM) .

Tumor Uptake

¹²⁵I-labeled Ahx-FSQn(boro)Bpg showed low tumor accumulation (0.5% ID/g at 1 h) compared to liver (15% ID/g) and kidneys (30% ID/g), likely due to poor membrane permeability .

Therapeutic and Diagnostic Implications

PSA Modulation

In xenograft models, daily dosing (10 mg/kg) reduced serum PSA by 40% without affecting tumor volume, implicating PSA as a survival factor rather than a growth driver .

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